molecular formula C8H9NO3 B015975 4-Amino-2-methoxybenzoic acid CAS No. 2486-80-8

4-Amino-2-methoxybenzoic acid

Cat. No.: B015975
CAS No.: 2486-80-8
M. Wt: 167.16 g/mol
InChI Key: OLJXRTRRJSMURJ-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybenzoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

Pharmaceuticals

4-Amino-2-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antimicrobial Agents : It has been explored for use in developing drugs with antimicrobial properties.
  • Anti-inflammatory Drugs : Research indicates potential applications in anti-inflammatory treatments.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its derivatives are used to create complex molecules through various chemical reactions, including:

  • Peptide Synthesis : Utilized in the formation of peptides due to its amino group, which can participate in peptide bond formation .

Dyes and Agrochemicals

This compound is also significant in the dye industry:

  • Dye Manufacturing : It acts as an intermediate for synthesizing azo dyes, which are widely used for coloring textiles and other materials.
  • Agrochemical Production : The compound is involved in synthesizing agrochemicals, contributing to agricultural productivity.

Cell Biology and Research

In cell biology, this compound finds applications in:

  • Cell Culture : It is used in research laboratories for cell culture applications, where it may play a role in media formulations .

Analytical Chemistry

The compound's distinct chemical properties make it useful in analytical chemistry:

  • Chromatography : Employed as a standard or reagent in chromatographic techniques to analyze various substances.

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents based on this compound derivatives. The research demonstrated that specific modifications to the structure enhanced antibacterial activity against resistant strains of bacteria.

Case Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis using this compound as a starting material. The findings revealed improved yields when using this compound compared to traditional amino acids, highlighting its efficiency in peptide bond formation.

Case Study 3: Dye Production Efficiency

A comparative study on dye production efficiency showed that using intermediates derived from this compound resulted in higher color yield and stability compared to other compounds traditionally used in dye manufacturing.

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its biological activity, influencing its binding to enzymes and receptors. The compound may exert its effects through various pathways, including inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparison: 4-Amino-2-methoxybenzoic acid is unique due to the specific positioning of the amino and methoxy groups on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it valuable for specific applications in research and industry .

Biological Activity

4-Amino-2-methoxybenzoic acid, also known as 4-Amino-o-anisic acid , is an aromatic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research findings.

  • Molecular Formula : C₈H₉NO₃
  • Molecular Weight : 169.16 g/mol
  • CAS Number : 150-13-0

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which is critical in preventing oxidative stress-related diseases. In vitro studies have demonstrated its effectiveness in reducing oxidative damage in various cell lines, suggesting its potential use in developing antioxidant therapies .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This activity positions it as a candidate for treating inflammatory diseases .

3. Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

4. Anticancer Potential

Recent investigations suggest that this compound may have anticancer effects, particularly through the induction of apoptosis in cancer cells. Studies have indicated that it can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, by modulating signaling pathways related to cell survival and death .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group enhances the compound's ability to donate electrons and neutralize free radicals.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Arrest : It induces cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

Case Studies

StudyObjectiveFindings
Bjerkandera adusta StudyEvaluate antioxidant propertiesDemonstrated significant reduction in oxidative stress markers in cell lines treated with the compound .
Antimicrobial EvaluationAssess antimicrobial efficacyShowed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 100 µg/mL .
Cancer Cell Line StudyInvestigate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 50 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-2-methoxybenzoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves functional group transformations, such as coupling reactions or nitration followed by reduction. For example, a derivative of this compound was synthesized via coupling 4-amino-5-chloro-2-methoxybenzoic acid with glycine benzyl ester under catalytic hydrogenation . Key parameters include:

  • Catalyst selection : Palladium-based catalysts are often used for hydrogenation.
  • Temperature : Reactions are conducted at 25–50°C to avoid side reactions.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates. Yield optimization requires careful control of stoichiometry and pH, particularly during amine protection/deprotection steps .

Q. How can researchers purify this compound to achieve >98% purity for biochemical assays?

Purification methods include:

  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) to exploit solubility differences.
  • Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates polar impurities.
  • HPLC : Reverse-phase C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water gradients resolve closely related isomers .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

A combination of ¹H/¹³C NMR and FT-IR is essential:

  • NMR : The methoxy group appears as a singlet at δ ~3.8–4.0 ppm, while the aromatic protons show splitting patterns indicative of substituent positions .
  • FT-IR : Carboxylic acid O-H stretches (2500–3000 cm⁻¹) and amine N-H bends (1600 cm⁻¹) confirm functional groups . Mass spectrometry (ESI-MS) with [M+H]⁺ ions at m/z 182.1 validates molecular weight .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what implications does this have for catalytic applications?

The compound’s carboxylate and amine groups act as chelating ligands. For example:

  • Pd(II) adsorption : The amino group binds Pd²⁺ at pH 3–5, forming stable complexes for recovery from mixed-metal solutions (e.g., Pt/Rh/Pd) .
  • Catalytic activity : Metal-coordinated derivatives show potential in cross-coupling reactions (e.g., Suzuki-Miyaura) due to electron-withdrawing effects of the methoxy group enhancing oxidative addition .

Q. What computational strategies predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) models reveal:

  • Electrophilic sites : The para-amino group is susceptible to acylation, while the ortho-methoxy group directs electrophilic substitution .
  • Solubility : LogP values (~1.2) indicate moderate hydrophilicity, aligning with its use in aqueous-phase biochemical assays . Molecular docking studies suggest affinity for kinase active sites, supporting its role as a scaffold for kinase inhibitors .

Q. How do structural modifications (e.g., halogenation) alter the biological activity of this compound derivatives?

Chlorination at the 5-position (as in 4-amino-5-chloro-2-methoxybenzoic acid) enhances bioactivity:

  • Anticancer activity : Chlorinated derivatives inhibit topoisomerase IIα (IC₅₀ = 2.3 µM) by intercalating DNA .
  • Antimicrobial effects : Bromine substitution increases lipophilicity, improving membrane penetration against Gram-positive bacteria . Stability studies (TGA/DSC) show halogenated derivatives degrade above 200°C, ensuring thermal robustness in formulations .

Q. Contradictions and Resolutions

  • Discrepancy in Melting Points : Reported values range from 157–161°C to 170°C . This arises from polymorphic forms; differential scanning calorimetry (DSC) can identify stable crystalline phases.
  • Variable Biological Activity : Some studies report antimicrobial activity, while others focus on anticancer effects. Context-dependent mechanisms (e.g., pH-dependent solubility) must be validated via dose-response assays .

Properties

IUPAC Name

4-amino-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJXRTRRJSMURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179564
Record name 4-Amino-o-anisic acid
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Molecular Weight

167.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2486-80-8
Record name 4-Amino-2-methoxybenzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4-amino-2-methoxy benzoic acid methyl ester (5 g; 27 mmol) in THF/H2O (125 mL/25 mL) was added LiOH (4.8 g; 200 mmol) and the slurry was refluxed for 3.5 hours. The reaction mixture was neutralized using 4 M HCl (aq) and the resulting precipitate isolated by filtration and washed with H2O (2×15 mL) to give 3.26 g (80%) of an off-white solid. Mp. 144-146° C.
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125 mL
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Yield
80%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-2-methoxybenzoic acid
4-Amino-2-methoxybenzoic acid
4-Amino-2-methoxybenzoic acid
4-Amino-2-methoxybenzoic acid
4-Amino-2-methoxybenzoic acid
4-Amino-2-methoxybenzoic acid

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